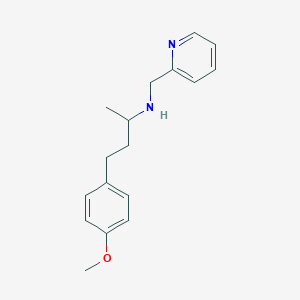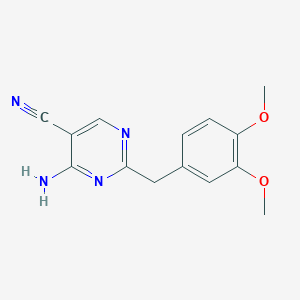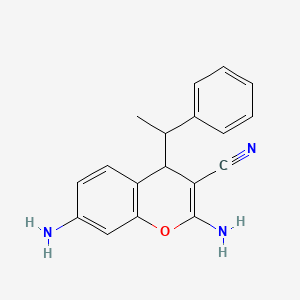
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine, also known as MPBD, is a research chemical that belongs to the phenethylamine class. It is a psychoactive compound that has been studied for its potential therapeutic applications.
作用機序
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has been shown to act as a reuptake inhibitor for these neurotransmitters, meaning that it prevents their reabsorption into the presynaptic neuron. This leads to an increase in the amount of neurotransmitters available for binding to postsynaptic receptors, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine are still being studied. However, it has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
実験室実験の利点と制限
One advantage of using 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine in lab experiments is its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects, making it a promising compound for further study. However, one limitation is the lack of research on its long-term effects and potential side effects.
将来の方向性
There are several future directions for the study of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine. One area of research could be its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research could be done on its potential use as a cognitive enhancer and its effects on memory and learning. Finally, more research is needed on the long-term effects and potential side effects of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine.
合成法
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods of synthesis involves the reaction of 4-methoxyphenylacetone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques.
科学的研究の応用
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential use as a cognitive enhancer.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-5-3-4-12-18-16)6-7-15-8-10-17(20-2)11-9-15/h3-5,8-12,14,19H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVINXNQHSXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
